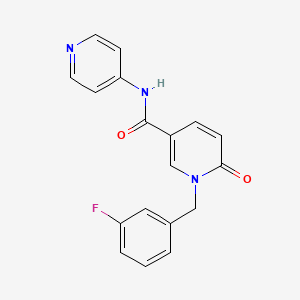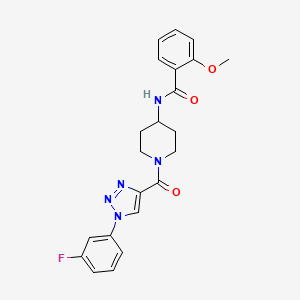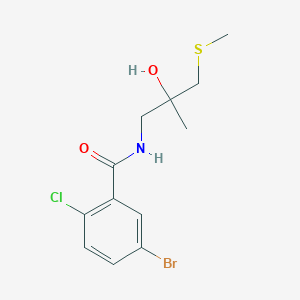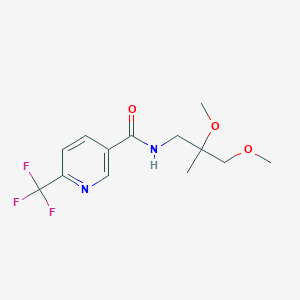![molecular formula C21H15ClN2OS B2859526 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide CAS No. 306980-74-5](/img/structure/B2859526.png)
2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide is a complex organic compound with the molecular formula C21H15ClN2OS and a molar mass of 378.87 g/mol. This compound is characterized by its unique structural features, including a chloro group, a cyano group, a sulfanyl group, and a benzenecarboxamide moiety
Preparation Methods
The synthesis of 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide typically involves multiple steps, starting with the preparation of the core phenyl sulfanyl group. One common synthetic route includes the following steps:
Bromination: : The starting material, 2-methylphenyl, undergoes bromination to introduce a bromo group at the desired position.
Sulfurization: : The brominated compound is then treated with a sulfurizing agent to replace the bromo group with a sulfanyl group.
Cyanation: : The sulfanyl group is further modified by introducing a cyano group through a cyanation reaction.
Chlorination: : Finally, the cyano group is chlorinated to yield the target compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to a sulfonyl group under specific conditions.
Reduction: : The cyano group can be reduced to an amine group, leading to the formation of a different compound.
Substitution: : The chloro group can be substituted with other functional groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted phenyl compounds.
Scientific Research Applications
2-Chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound may have potential biological activity, making it useful in the study of biological processes and drug development.
Medicine: : It could be explored for its therapeutic properties, potentially leading to the development of new medications.
Industry: : Its unique chemical properties may be utilized in various industrial applications, such as in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups, in particular, may play a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.
Comparison with Similar Compounds
When compared to similar compounds, 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide stands out due to its unique combination of functional groups. Similar compounds may include other benzenecarboxamide derivatives or phenyl sulfanyl compounds, but the presence of both the cyano and chloro groups in this compound adds to its distinctiveness.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-chloro-N-[3-cyano-4-(2-methylphenyl)sulfanylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-14-6-2-5-9-19(14)26-20-11-10-16(12-15(20)13-23)24-21(25)17-7-3-4-8-18(17)22/h2-12H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWYSYNERCFMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2859446.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2859447.png)

![N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2859453.png)


![methyl 4-(2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate](/img/structure/B2859456.png)
![N-(2-chlorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2859457.png)


![2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B2859461.png)
![[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2859462.png)
![2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide](/img/structure/B2859464.png)
![3-(4-Methylphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2859465.png)
